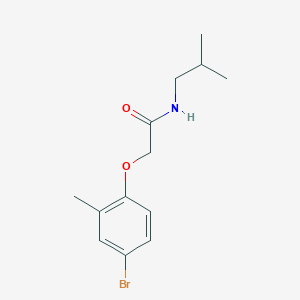
2-(4-bromo-2-methylphenoxy)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-isobutylacetamide is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is also known as BISA and has been used in studies related to the nervous system, cardiovascular system, and cancer research. In
Mécanisme D'action
The mechanism of action of BISA is not fully understood. However, it has been shown to have various effects on different systems in the body. In the nervous system, BISA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have neuroprotective effects. In cardiovascular research, BISA has been shown to block the hERG potassium channels, which can lead to antiarrhythmic effects. In cancer research, BISA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BISA has various biochemical and physiological effects on the body. In the nervous system, BISA has been shown to increase acetylcholine levels and protect against oxidative stress. In cardiovascular research, BISA has been shown to block hERG potassium channels, which can lead to antiarrhythmic effects. In cancer research, BISA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
BISA has several advantages and limitations for lab experiments. One advantage is its unique properties, which make it useful in various scientific research applications. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation is its cost, as it can be expensive to synthesize. Another limitation is its toxicity, which can limit its use in certain experiments.
Orientations Futures
For research related to BISA include investigating its potential as a therapeutic agent for various diseases and exploring its mechanism of action in inducing apoptosis in cancer cells.
Méthodes De Synthèse
The synthesis of BISA involves the reaction between 4-bromo-2-methylphenol and isobutylamine. This reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain pure BISA.
Applications De Recherche Scientifique
BISA has been used in various scientific research applications due to its unique properties. It has been used in studies related to the nervous system, cardiovascular system, and cancer research. In the nervous system, BISA has been shown to have neuroprotective effects and has been used in studies related to Alzheimer's disease, Parkinson's disease, and cerebral ischemia. In cardiovascular research, BISA has been shown to have antiarrhythmic effects and has been used in studies related to cardiac arrhythmias. In cancer research, BISA has been shown to have antitumor effects and has been used in studies related to breast cancer and lung cancer.
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H18BrNO2/c1-9(2)7-15-13(16)8-17-12-5-4-11(14)6-10(12)3/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
Clé InChI |
XZNNJCBKUGCSJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)
![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)
![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)